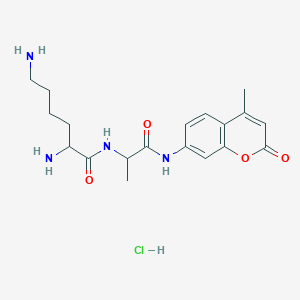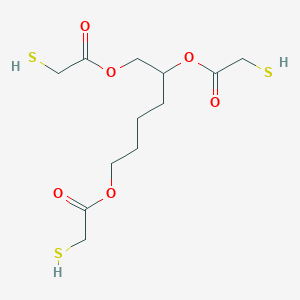
Silafluofen
Descripción general
Descripción
Synthesis Analysis
Silafluofen's synthesis involves multiple routes, with the selection of a suitable method for industrialization highlighted due to its effectiveness and efficiency. Notably, the rhodium-catalyzed synthesis from biphenylhydrosilanes is a significant method, offering a high-efficiency route through Si-H and C-H bond activation, producing only H2 as a side product (Liu Cheng-dang, 2007); (Tomonari Ureshino et al., 2010).
Molecular Structure Analysis
The molecular structure of this compound derivatives, such as 1-silafluorenyl dianion, demonstrates unique properties like C-C bond length equalization in the silole ring, indicative of aromatic delocalization of electrons. This structural insight is crucial for understanding the chemical behavior and reactivity of this compound and its derivatives (Yuxia Liu et al., 2002).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, forming complexes with metals such as platinum, which further elucidates its reactivity and potential applications in organometallic chemistry. These reactions provide insights into the unsymmetrical and symmetrical complex formations with this compound, indicating its versatile reactivity and potential in creating novel compounds (J. Braddock-Wilking et al., 2004).
Physical Properties Analysis
This compound's physical properties, such as its retention in wood-based composites when treated with supercritical carbon dioxide, highlight its utility in pest control and its effective application methods. The retention and efficacy of this compound under various conditions demonstrate its stability and effectiveness as a termiticide (M. Muin & K. Tsunoda, 2004).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with different compounds and the formation of novel structures through reactions like the [2+2+2] cycloaddition, underscore its potential in synthetic chemistry. These properties are essential for developing new materials and understanding the compound's interactions at a molecular level (T. Matsuda et al., 2007).
Aplicaciones Científicas De Investigación
Térmitas en Japón y Tailandia
Los termiticidas a base de Silafluofen se han utilizado ampliamente en Japón para el tratamiento del suelo y los tratamientos de madera durante los últimos 20 años . Estos termiticidas incluyen concentrado emulsionable (EC) y formulaciones de aceite . Las líneas de productos adicionales incluyen láminas de plástico anti-termitas que se colocan debajo de los edificios . En Tailandia, las obras de desarrollo de termiticidas a base de this compound comenzaron en 2005 . Tanto las pruebas de laboratorio como las de campo mostraron una buena eficacia como termiticida del suelo .
Insecticida agrícola en Japón
En Japón, el this compound se ha utilizado como insecticida agrícola durante 15 años, desde 1995, para diversas plantas . Es especialmente útil para la protección del arrozal debido a su baja toxicidad para los peces .
Baja toxicidad para los peces
This compound presenta una baja toxicidad para los peces . Esto lo hace único entre los piretroides y permite que se use en entornos cercanos al agua donde la toxicidad para los peces podría ser una preocupación con otros piretroides .
Estabilidad química
This compound exhibe estabilidad química bajo la luz solar, en el suelo y en ambientes alcalinos
Mecanismo De Acción
Target of Action
Silafluofen is a fluorinated organosilicon pyrethroid insecticide . The primary targets of this compound are neuroaxonal sodium channels . These channels play a crucial role in the transmission of nerve impulses in insects, and their disruption leads to the paralysis and eventual death of the insect .
Mode of Action
This compound interacts with its targets, the neuroaxonal sodium channels, in a unique way. While most pyrethroids are considered contact poisons, this compound acts both as a contact and stomach poison . This means that it can kill insects both by direct contact and when ingested, providing a dual mode of action that enhances its insecticidal effectiveness .
Biochemical Pathways
It is known that pyrethroids, including this compound, disrupt normal neuronal function by modifying the gating kinetics of sodium channels . This leads to prolonged sodium influx, depolarization of the neuronal membrane, and subsequent disruption of normal nerve impulse transmission .
Pharmacokinetics
Like other pyrethroids, it is likely that this compound is absorbed and distributed throughout the insect’s body following ingestion or contact, metabolized (often by oxidative processes), and ultimately excreted .
Result of Action
The molecular and cellular effects of this compound’s action result in the disruption of normal neuronal function in insects. By modifying the gating kinetics of sodium channels, this compound causes prolonged sodium influx and depolarization of the neuronal membrane . This disrupts normal nerve impulse transmission, leading to paralysis and death of the insect .
Action Environment
This compound is chemically stable under sunlight, in soil, and under alkaline environments . This stability allows it to remain effective in various environmental conditions. Furthermore, its low fish toxicity makes it especially useful in environments close to water, where fish toxicity might be a concern with other pyrethroids .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
As a pyrethroid insecticide, it is likely to interact with voltage-gated sodium channels in the nervous system of insects, leading to hyperexcitation and eventual death of the insect
Cellular Effects
The cellular effects of Silafluofen are primarily observed in insects, where it acts as a neurotoxin. It is known to affect the function of nerve cells by altering the activity of voltage-gated sodium channels
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with voltage-gated sodium channels in the nervous system of insects . This interaction leads to prolonged opening of the channels, causing hyperexcitation and eventual death of the insect
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-[3-(4-fluoro-3-phenoxyphenyl)propyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FO2Si/c1-4-27-21-13-15-23(16-14-21)29(2,3)18-8-9-20-12-17-24(26)25(19-20)28-22-10-6-5-7-11-22/h5-7,10-17,19H,4,8-9,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYNBECUCCGGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057924 | |
| Record name | Silafluofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105024-66-6 | |
| Record name | Silafluofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105024-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silafluofen [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105024666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silafluofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-ethoxyphenyl)(3-(4-fluoro-3-phenoxyphenyl)propyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 4-[3-[(4-ethoxyphenyl)dimethylsilyl]propyl]-1-fluoro-2-phenoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILAFLUOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4SX221ILG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12278.png)
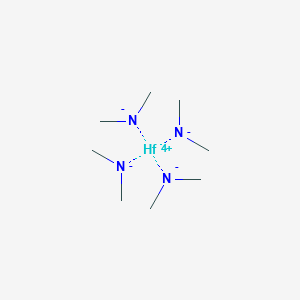
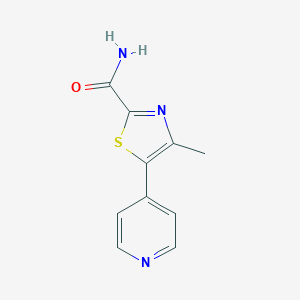

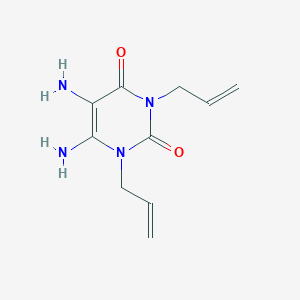


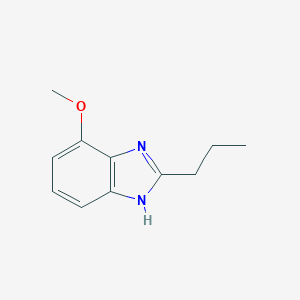
![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)



